molecular formula C10H11Cl2NO3 B1608425 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS No. 448250-64-4

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B1608425
CAS RN: 448250-64-4
M. Wt: 264.1 g/mol
InChI Key: YPJMTYOWJCAHSC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound with the CAS Number: 448250-64-4 . It has a linear formula of C10 H11 Cl2 N O3 and a molecular weight of 264.11 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can be represented by the InChI code: 1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a solid at room temperature . The compound’s molecular weight is 264.11, and its molecular formula is C10 H11 Cl2 N O3 .

Scientific Research Applications

Potential Pesticides

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and similar compounds has revealed their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, highlighting their structural integrity and potential effectiveness in agricultural applications. Such studies underscore the ongoing exploration of chlorophenyl acetamides in developing novel pesticides with enhanced efficacy and safety profiles (Olszewska, Tarasiuk, & Pikus, 2009).

Antiviral and Antiapoptotic Effects

Anilidoquinoline derivatives, closely related to chloroacetamides, have demonstrated significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis. These findings suggest the potential of chlorophenyl acetamides in the development of therapeutic agents for viral infections, highlighting their role in pharmacological research aimed at discovering new antiviral compounds (Ghosh et al., 2008).

Crystallographic Studies

The crystal structure of 2-Chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide has been examined, providing insights into the molecular interactions and stability of such compounds. These studies are fundamental for understanding the physical and chemical properties of chlorophenyl acetamides, which can inform their application in material science, including the design of novel materials with specific optical or mechanical properties (Saravanan et al., 2016).

Environmental Monitoring

Acetamides and their derivatives have been used in the development of fluorescent probes for the detection of carbonyl compounds in environmental samples. Such applications are crucial for monitoring pollutants and understanding their impact on ecosystems and human health. The development of sensitive detection methods using chlorophenyl acetamides underscores their importance in environmental science and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide .

properties

IUPAC Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-15-8-4-7(13-10(14)5-11)9(16-2)3-6(8)12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJMTYOWJCAHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395936
Record name 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

CAS RN

448250-64-4
Record name 2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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